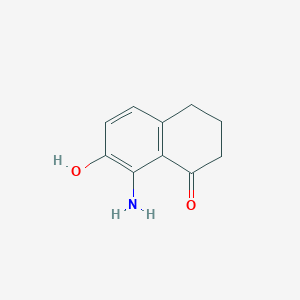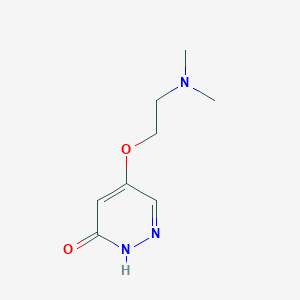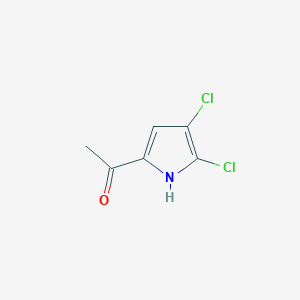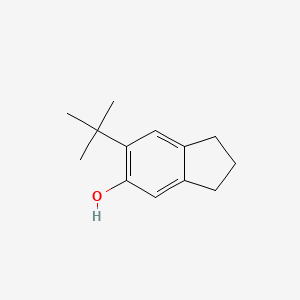
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is an organic compound with the molecular formula C11H12O2 It is a derivative of indanone, featuring a hydroxy group at the 5-position and an ethanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with indanone as the starting material.
Hydroxylation: The indanone undergoes hydroxylation at the 5-position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Ethanone Addition: The hydroxylated intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(5-Oxo-2,3-dihydro-1H-inden-4-yl)ethanone.
Reduction: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol.
Substitution: 1-(5-Alkoxy-2,3-dihydro-1H-inden-4-yl)ethanone or 1-(5-Acyl-2,3-dihydro-1H-inden-4-yl)ethanone.
科学的研究の応用
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.
類似化合物との比較
- 1-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 1H-Inden-1-one, 2,3-dihydro-
Comparison: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1-(5-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-7(12)11-9-4-2-3-8(9)5-6-10(11)13/h5-6,13H,2-4H2,1H3 |
InChIキー |
WPPGKDKRBSWGTE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC2=C1CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)












